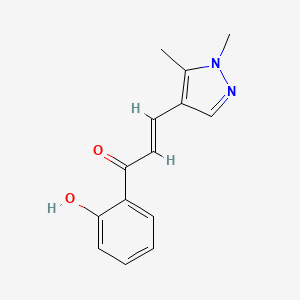![molecular formula C10H16FNO4 B2530476 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid CAS No. 1228581-12-1](/img/structure/B2530476.png)
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid, also known as 1-Boc-3-fluoroazetidine-3-carboxylic acid, involves a series of steps starting with the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. This process yields 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine after reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group. Subsequent oxidation with a change in the N-protecting group to a Boc-group results in the final product . Additionally, the synthesis of related compounds, such as all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved by adjusting reaction conditions to obtain either pure cis or trans acid, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase .
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry. The crystal structure was determined via single crystal X-ray diffraction analysis, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal . For 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, a polymorphic transition due to grinding was studied, showing changes in molecular and crystal structure, including nitrogen inversion and rotation of the oxazole ring .
Chemical Reactions Analysis
The chemical reactivity of azetidine derivatives is highlighted by the synthesis of protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry. These intermediates can be used to prepare a series of azetidine-3-carboxylic acid derivatives, showcasing the potential for diverse chemical transformations . The synthesis of ethyl (2RS,3SR)-1-tosyl-3-vinylazetidine-2-carboxylate and related compounds further demonstrates the chemical versatility of azetidine derivatives through various ring closure and cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and the presence of functional groups such as the Boc-group and fluorine atoms. The polymorphic transition study of a related compound due to grinding revealed insights into the stability of different polymorphs and the impact of molecular conformation on the physical properties . The synthesis of stereoisomers and their resolution indicates the importance of stereochemistry in the physical properties and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Azetidine Derivatives
- Azetidine derivatives, including 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid, have been synthesized through strain-release reactions and subsequent steps, providing valuable intermediates in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).
Chiral Recognition Studies
- Chiral α-(nonafluoro-tert-butoxy)carboxylic acids have been investigated for their applications as chiral solvating agents with amines, demonstrating potential in enantiomeric discrimination and analysis (Nemes et al., 2015).
Cycloaddition Reactions
- Silylmethyl-substituted azetidines have shown potential as masked 1,3- and 1,4-dipoles for formal cycloaddition reactions, offering a pathway for generating various cyclic structures and contributing to synthetic methodology in organic chemistry (Yadav & Sriramurthy, 2005).
Aryne Multicomponent Coupling
- The compound has been used in aryne multicomponent coupling reactions involving carboxylic acids, showcasing its versatility in synthesizing N-aryl β-amino and γ-amino alcohol derivatives (Roy et al., 2016).
Enantioselective Syntheses
- Conformationally rigid, highly lipophilic amino acids have been synthesized enantioselectively, with derivatives including 1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid, contributing to studies on conformational influence and peptide activity (Medina et al., 2000).
Liquid- and Solid-Phase Synthesis
- 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid derivatives have been synthesized via liquid- and solid-phase methods, indicating the compound's relevance in streamlined and versatile synthetic routes (Attanasi et al., 2001).
Functionalization of Azetidine Derivatives
- Functionalized azaheterocyclic α- and β-amino acid derivatives have been synthesized, with bromo-substituted carbon centers for further functionalization, underlining the compound's role in the development of biologically relevant and foldameric applications (Žukauskaitė et al., 2011).
Wirkmechanismus
The mechanism of action of this compound is not available in the search results. It’s possible that the mechanism of action depends on the specific context in which this compound is used.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPOVZSFFEDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)
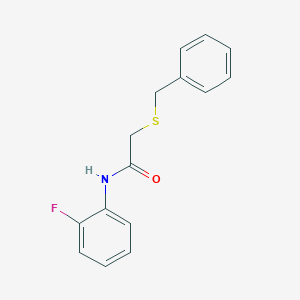
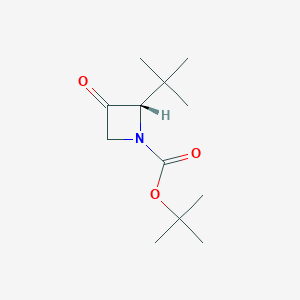
![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)
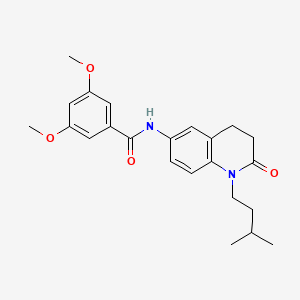
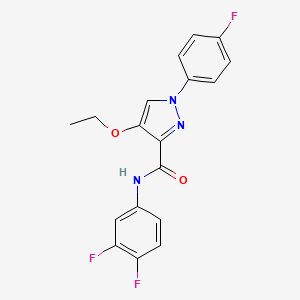
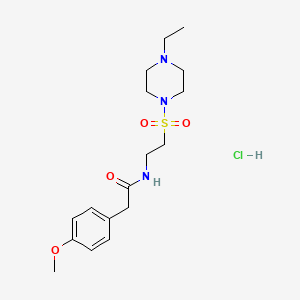

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2530406.png)
![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)
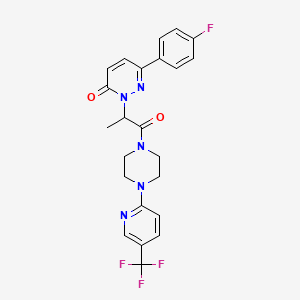
![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)

